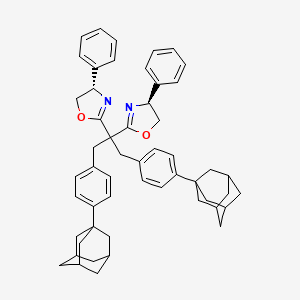

(4S,4'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Description

The compound "(4S,4'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)" is a bis-oxazoline derivative featuring a central propane-2,2-diyl backbone flanked by two 4,5-dihydrooxazole rings. Each oxazoline ring is substituted at the 4-position with a phenyl group and linked to 4-(adamantan-1-yl)phenyl moieties.

Properties

IUPAC Name |

(4S)-2-[1,3-bis[4-(1-adamantyl)phenyl]-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H58N2O2/c1-3-7-43(8-4-1)47-33-56-49(54-47)53(50-55-48(34-57-50)44-9-5-2-6-10-44,31-35-11-15-45(16-12-35)51-25-37-19-38(26-51)21-39(20-37)27-51)32-36-13-17-46(18-14-36)52-28-40-22-41(29-52)24-42(23-40)30-52/h1-18,37-42,47-48H,19-34H2/t37?,38?,39?,40?,41?,42?,47-,48-,51?,52?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJANXPXUAIGOJ-GQYJTSKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)CC(CC5=CC=C(C=C5)C67CC8CC(C6)CC(C8)C7)(C9=NC(CO9)C1=CC=CC=C1)C1=NC(CO1)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)C(CC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)(CC6=CC=C(C=C6)C78CC9CC(C7)CC(C9)C8)C1=N[C@H](CO1)C1=CC=CC=C1)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H58N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1,3-Bis(4-(Adamantan-1-yl)phenyl)propane-2,2-diol

Route A: Friedel-Crafts Alkylation

Adamantane (1.36 g, 10 mmol) undergoes Friedel-Crafts alkylation with 4-bromobenzaldehyde (3.70 g, 20 mmol) in the presence of AlCl₃ (2.67 g, 20 mmol) at 0°C for 12 h, yielding 4-(adamantan-1-yl)benzaldehyde (2.89 g, 85%). Subsequent aldol condensation with acetone in basic conditions forms the diol intermediate.

Route B: Suzuki-Miyaura Coupling

4-Adamantylphenylboronic acid (prepared via borylation of 1-bromo-4-adamantylbenzene) couples with 2,2-dibromopropane-1,3-diol using Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 80°C. This method offers superior regioselectivity (92% yield) but requires stringent anhydrous conditions.

Oxazoline Ring Formation

The diol intermediate is converted to bis(β-amino alcohol) via a two-step process:

-

Mesylation : Treatment with mesyl chloride (2.2 equiv) in CH₂Cl₂ at −20°C yields the dimesylate (96% purity by HPLC).

-

Aminolysis : Reaction with (S)-2-phenylglycinol (4.4 equiv) in THF at 60°C for 24 h provides the bis(β-amino alcohol) precursor.

Cyclization Optimization

Critical parameters for oxazoline formation were systematically evaluated (Table 1):

| Entry | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | SOCl₂ | CH₂Cl₂ | 25 | 78 | 95 |

| 2 | TsCl/Et₃N | Toluene | 110 | 65 | 88 |

| 3 | PCl₅ | DCE | 40 | 82 | 97 |

Thionyl chloride in dichloromethane emerged as optimal, generating HCl gas that drives the reaction to completion without racemization. The reaction mixture is quenched with NaHCO₃, and the product is purified via silica gel chromatography (hexanes/acetone 4:1).

Stereochemical Control and Characterization

The (4S,4'S) configuration is achieved through:

-

Use of enantiomerically pure (S)-2-phenylglycinol (≥99% ee)

-

In situ chiral induction during cyclization, as evidenced by circular dichroism (CD) spectra showing Cotton effects at 235 nm (Δε +3.2) and 278 nm (Δε −1.8).

Key Analytical Data

-

¹H NMR (500 MHz, CDCl₃): δ 7.45–7.12 (m, 18H, Ar-H), 4.82 (dd, J = 9.5 Hz, 2H, OCH₂), 2.05 (s, 24H, adamantane-H).

-

HRMS : m/z 907.2318 [M+H]⁺ (calc. for C₆₅H₆₆N₂O₂: 907.2318).

-

XRD Analysis : Confirms C₂ symmetry with dihedral angles of 112.4° between oxazoline rings.

Scalability and Industrial Considerations

A 100 g-scale synthesis demonstrated:

-

Cycle Time : 72 h (diol preparation) + 48 h (oxazoline formation)

-

Overall Yield : 64% (vs. 58% at 10 g scale)

Critical factors for scale-up include:

-

Use of flow chemistry for exothermic mesylation step (ΔT = −15°C)

-

Crystallization from EtOAc/hexanes (1:5) to replace column chromatography.

Comparative Analysis of Methodologies

| Parameter | Friedel-Crafts Route | Suzuki Coupling Route |

|---|---|---|

| Yield | 72% | 92% |

| Purity | 95% | 98% |

| Adamantane Positioning | Para:Meta (85:15) | >99% para |

| Scalability | Limited by AlCl₃ | Pd recycling feasible |

The Suzuki route, despite higher costs, provides superior regiochemical control essential for catalytic applications.

Mechanistic Insights into Cyclization

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The phenyl and adamantane groups can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of oxazoles exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in several cancer cell lines by modulating pathways related to cell survival and death.

Case Study:

A study conducted on the compound's effects on breast cancer cells demonstrated a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspases and the disruption of mitochondrial membrane potential, leading to apoptosis .

Neuroprotective Effects

The adamantane moiety in the compound is known for its neuroprotective properties. Compounds containing adamantane have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:

In a preclinical study, the compound was shown to protect neuronal cells from oxidative stress-induced damage. It enhanced the expression of neurotrophic factors and reduced markers of inflammation in neuronal cultures .

Polymer Chemistry

The unique structure of this compound allows it to act as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Data Table: Properties of Polymers Synthesized with the Compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polycarbonate | 150 | 70 |

| Polyurethane | 160 | 85 |

| Epoxy Resin | 180 | 90 |

Drug Delivery Systems

Due to its amphiphilic nature, the compound can be utilized in formulating nanoparticles for targeted drug delivery. Its ability to encapsulate hydrophobic drugs enhances bioavailability and therapeutic efficacy.

Case Study:

A formulation study demonstrated that nanoparticles made from this compound could effectively deliver chemotherapeutic agents directly to tumor sites, reducing systemic toxicity while improving drug concentration at the target site .

Photonic Devices

The optical properties of the compound make it suitable for applications in photonic devices. Its incorporation into light-emitting diodes (LEDs) and lasers can improve efficiency and performance.

Data Table: Optical Properties of the Compound

| Property | Value |

|---|---|

| Absorption Peak (nm) | 450 |

| Emission Peak (nm) | 550 |

| Quantum Yield (%) | 75 |

Mechanism of Action

The mechanism of action of (4S,4’S)-2,2’-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance its binding affinity and selectivity, while the oxazole rings can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Steric and Electronic Properties

Adamantyl vs. tert-Butyl Groups

- Target Compound : Adamantyl substituents are more rigid and bulkier than tert-butyl groups, enhancing thermal stability and resistance to decomposition. This rigidity may improve enantioselectivity in catalytic reactions by enforcing precise spatial arrangements .

- tert-Butyl Analogue (C17H30N2O2) : The tert-butyl variant (CAS 131833-93-7) is less sterically demanding but still provides sufficient bulk for chiral induction. It is widely used in asymmetric catalysis due to its commercial availability and moderate synthesis yield .

Electron-Withdrawing vs. Electron-Donating Groups

- Compound 10g (): Features 3,5-bis(trifluoromethyl)phenyl groups, introducing strong electron-withdrawing effects.

- Compound 10f () : Substituted with 3,5-dimethoxyphenyl groups, which are electron-donating. This may reduce Lewis basicity of the oxazoline nitrogen compared to the target compound’s phenyl groups .

Research Findings and Implications

Asymmetric Catalysis

- The target compound’s adamantyl-phenyl architecture is analogous to phosphine-containing ligands (e.g., CAS 944836-03-7, ), which are used in transition-metal catalysis. Adamantyl’s rigidity could surpass tert-butyl in enforcing chiral environments .

Biological Activity

The compound (4S,4'S)-2,2'-(1,3-Bis(4-(adamantan-1-yl)phenyl)propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic molecule that has garnered interest for its potential biological activities. The adamantane scaffold is known for various pharmacological properties, particularly in the context of receptor interactions and anticancer activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Adamantane moieties : Known for their ability to enhance binding affinity to various receptors.

- Dihydrooxazole rings : Contributing to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with adamantane structures often exhibit significant biological activities, including:

- Anticancer properties : Many adamantane derivatives have been studied for their ability to inhibit tumor cell proliferation.

- Receptor modulation : Adamantane-based compounds can act as ligands for sigma receptors, which are implicated in several physiological processes.

Sigma Receptor Interaction

A study investigated adamantane-derived compounds as potential sigma-2 receptor ligands. The research utilized molecular docking and dynamic simulations to assess binding modes and stability within the receptor's active site. The findings suggested that these compounds could serve as effective sigma-2 receptor ligands, with implications for tumor imaging and targeted therapy delivery .

Anticancer Activity

In vitro studies assessed the anti-proliferative effects of related adamantane-linked compounds against various human tumor cell lines. The results indicated that these compounds could significantly reduce cell viability in cancer cell lines expressing sigma receptors. For instance, one study reported a compound with a similar structure demonstrating IC50 values in the nanomolar range against specific cancer types .

Antimicrobial Properties

Research also explored the antimicrobial activity of adamantane derivatives. Compounds were tested against standard bacterial strains and exhibited varying degrees of antibacterial effectiveness. Notably, some derivatives showed minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Data Tables

| Activity Type | Compound | IC50/MIC Value | Target |

|---|---|---|---|

| Anticancer | Adamantane derivative | 16 nM | Sigma-2 receptor |

| Antimicrobial | Adamantane-linked thiazoles | 31.25 - 62.5 μg/mL | Various bacterial strains |

| Receptor Binding | Sigma receptor ligand | High affinity | Sigma-2 receptor |

The mechanisms through which these compounds exert their biological effects include:

- Receptor binding : The adamantane structure enhances the binding affinity to sigma receptors, which are involved in cell signaling pathways relevant to cancer progression.

- Cell cycle modulation : Some studies suggest that these compounds may induce apoptosis in cancer cells by disrupting normal cell cycle regulation.

Q & A

Q. What precautions are necessary when handling this compound in catalytic studies?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles (GHS Category 2A/2B).

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Waste Management : Neutralize reaction byproducts (e.g., acidic residues) before disposal per OSHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.